molecular formula C21H17NO2S B15104410 N-(naphthalen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(naphthalen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B15104410
M. Wt: 347.4 g/mol
InChI Key: SOZJYCXVMJISDS-UHFFFAOYSA-N
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Description

N-(naphthalen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that belongs to the class of oxathiine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxathiine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxathiine ring.

    Attachment of the Naphthalene and Phenyl Groups: The naphthalene and phenyl groups are introduced through substitution reactions, often using reagents such as naphthyl halides and phenyl halides.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, using reagents such as halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, elevated temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent such as ethanol or tetrahydrofuran, ambient temperature.

    Substitution: Halides, nucleophiles; conditionssolvent such as dichloromethane or acetonitrile, room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in substituted analogs of the original compound.

Scientific Research Applications

N-(naphthalen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(naphthalen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its specific combination of a naphthalene ring, a phenyl group, and an oxathiine ring

Properties

Molecular Formula

C21H17NO2S

Molecular Weight

347.4 g/mol

IUPAC Name

N-naphthalen-2-yl-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C21H17NO2S/c23-21(22-18-11-10-15-6-4-5-9-17(15)14-18)19-20(25-13-12-24-19)16-7-2-1-3-8-16/h1-11,14H,12-13H2,(H,22,23)

InChI Key

SOZJYCXVMJISDS-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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